4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde
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Overview
Description
4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a benzene ring substituted with an aldehyde group and a long chain of butoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(2-butoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Hydroxybenzaldehyde} + \text{2-(2-Butoxyethoxy)ethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-[2-(2-Butoxyethoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Butoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The long butoxyethoxy chain may influence the compound’s solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzaldehyde: Similar structure but with a shorter ethoxy chain.
4-Hydroxybenzaldehyde: Lacks the butoxyethoxy chain, making it less hydrophobic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the butoxyethoxy chain.
Uniqueness
4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde is unique due to its extended butoxyethoxy chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where increased hydrophobicity and specific interactions with lipid membranes are desired.
Properties
CAS No. |
214677-74-4 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
4-[2-(2-butoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22O4/c1-2-3-8-17-9-10-18-11-12-19-15-6-4-14(13-16)5-7-15/h4-7,13H,2-3,8-12H2,1H3 |
InChI Key |
MITMACWCCBXZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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